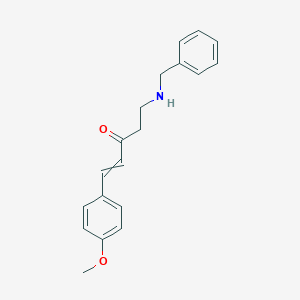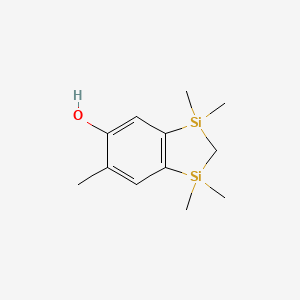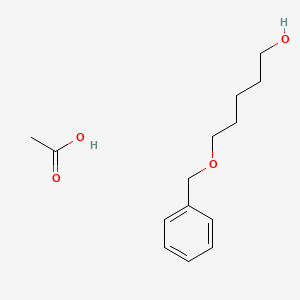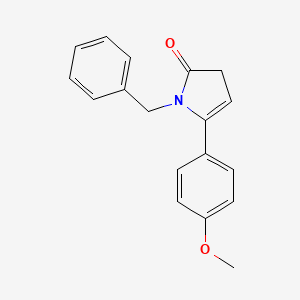![molecular formula C23H33N3O B14217582 N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine CAS No. 627521-42-0](/img/structure/B14217582.png)
N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes both diphenylethyl and morpholinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
Aplicaciones Científicas De Investigación
N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N1-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,2-Diphenylethyl)-3-(morpholin-4-yl)propan-1-amine: Shares structural similarities but differs in the length of the carbon chain.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Contains a morpholinyl group but has a different core structure.
Uniqueness
N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is unique due to its combination of diphenylethyl and morpholinyl groups, which confer specific chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
627521-42-0 |
|---|---|
Fórmula molecular |
C23H33N3O |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N'-(2,2-diphenylethyl)-N-(3-morpholin-4-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H33N3O/c1-3-8-21(9-4-1)23(22-10-5-2-6-11-22)20-25-14-13-24-12-7-15-26-16-18-27-19-17-26/h1-6,8-11,23-25H,7,12-20H2 |
Clave InChI |
AHIQDBSKYIAMTO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)

![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)

![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
